2-chloro-N-(2,3-dimethylcyclohexyl)acetamide
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Overview
Description
2-chloro-N-(2,3-dimethylcyclohexyl)acetamide is an organic compound with the molecular formula C10H18ClNO. It is a halogenated amide, characterized by the presence of a chlorine atom attached to the acetamide group and a dimethylcyclohexyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide typically involves the reaction of 2,3-dimethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dimethylcyclohexyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: It can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides or thiol derivatives.
Hydrolysis: Formation of 2,3-dimethylcyclohexylamine and chloroacetic acid.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2,3-dimethylcyclohexyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide: Contains a thienyl group and an additional methoxyethyl group.
2-chloro-N,N-dimethylacetamide: Lacks the cyclohexyl group and has two methyl groups on the nitrogen atom.
Uniqueness
2-chloro-N-(2,3-dimethylcyclohexyl)acetamide is unique due to the presence of the dimethylcyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in applications where these properties are crucial, such as in the design of enzyme inhibitors or in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h7-9H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQAZCTZMYEFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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